2-Phenoxybenzoic acid
Overview
Description
2-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a derivative of benzoic acid where a phenoxy group is attached to the ortho position of the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that similar compounds, like phenoxybenzamine, interact with alpha receptors present in the muscle lining the walls of blood vessels .
Mode of Action
When the receptors are blocked, the muscle relaxes and the blood vessels widen, resulting in a lowering of blood pressure .
Result of Action
It’s known that similar compounds can cause relaxation of blood vessels and a decrease in blood pressure .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Cellular Effects
It has been suggested that it may have analgesic activity, potentially influencing cell signaling pathways related to pain perception .
Molecular Mechanism
It is known that benzylic halides can react via SN1 or SN2 pathways, which could potentially be relevant for 2-Phenoxybenzoic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been synthesized in high yield and in short reaction times using the Ullmann condensation of 2-chlorobenzoic acid with phenol derivatives under microwave irradiation .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxybenzoic acid typically involves the Ullmann condensation reaction. This reaction entails the coupling of 2-chlorobenzoic acid with phenol in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is usually carried out under reflux conditions in a solvent like amyl alcohol . Microwave-assisted synthesis has also been reported, which offers higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to a more oxidized state.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents like halogens and nitrating agents under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Substitution: Halogenated or nitrated derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Esterification: Phenoxybenzoate esters.
Scientific Research Applications
2-Phenoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a standard in the quantification of pyrethroid metabolites.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Phenoxybenzoic acid
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2,4-Dinitrobenzoic acid
- 2-Chlorobenzoic acid
Comparison: 2-Phenoxybenzoic acid is unique due to the ortho positioning of the phenoxy group, which influences its reactivity and binding properties. Compared to its para and meta counterparts, it exhibits different chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-phenoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSYEPBQPFNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062286 | |
Record name | Benzoic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-42-7, 36349-67-4 | |
Record name | 2-Phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxybenzoic acid | |
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Record name | Benzoic acid, 2-phenoxy- | |
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Record name | Benzoic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |
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Record name | 2-phenoxybenzoic acid | |
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Record name | 2-PHENOXYBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common method for synthesizing 2-phenoxybenzoic acid?
A1: this compound is frequently synthesized through the Ullmann condensation. This method involves reacting 2-chlorobenzoic acid with various phenol derivatives. Microwave irradiation and dry media can enhance the yield and reaction time of this synthesis. []
Q2: Can you describe the structural characteristics of this compound?
A2: this compound (C13H10O3) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at the 1-position and a phenoxy group at the 2-position. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various spectroscopic methods are employed to characterize this compound, including UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and LC-MS. These techniques provide insights into the compound's structure, functional groups, and purity. [, , ]
Q4: How does the presence of substituents on the aromatic rings influence the properties of this compound derivatives?
A4: Substituents significantly impact the properties of this compound derivatives. Electron-withdrawing groups are hypothesized to enhance the antimycobacterial activity of xanthones derived from this compound. [] The position of the substituent on the aromatic ring also affects the 1H and 13C NMR chemical shifts of the resulting xanthones. []
Q5: What is the significance of intramolecular hydrogen bonding in this compound?
A5: Intramolecular hydrogen bonding plays a crucial role in the conformational preference of this compound. The strength of this hydrogen bond is influenced by the electronic nature of substituents on the aromatic ring. []
Q6: Is this compound utilized in any catalytic applications?
A6: While this compound itself might not be a catalyst, it serves as a precursor for synthesizing xanthones. Different catalysts, such as sulfuric acid, Nafion-H resin, polyphosphoric acid, and phosphorus pentoxide/methanesulfonic acid, have been explored to facilitate the intramolecular Friedel-Crafts acylation of this compound derivatives into xanthones. [, , , ]
Q7: What are the potential applications of this compound derivatives in medicinal chemistry?
A7: Research suggests that this compound derivatives hold promise as potential therapeutic agents. For example, they have been investigated for their analgesic activity [], anti-inflammatory properties [, ], and as potential antimycobacterial agents []. Additionally, 5-nitro-2-phenoxybenzoic acid derivatives have been explored as inhibitors of plasminogen activator inhibitor-1. []
Q8: Are there any known structure-activity relationships for this compound derivatives?
A8: Yes, studies have shown that replacing the nitrogen atom in phenoxyanthranilic acids with oxygen or sulfur in this compound derivatives leads to a decrease in binding affinity to transthyretin (TTR). [] Additionally, the position of the carboxylic acid group on the aromatic ring influences binding affinity, with 3-phenoxybenzoic acid exhibiting stronger binding than this compound. []
Q9: Is there any information available about the environmental fate and effects of this compound?
A9: A bacterium, Sphingobium phenoxybenzoativorans sp. nov., capable of degrading this compound has been identified in pesticide-contaminated soil sediment. [] This discovery provides insights into the biodegradation potential of this compound in the environment.
Q10: What analytical methods are employed to detect and quantify this compound and its derivatives?
A10: Analytical techniques like capillary gas chromatography coupled with high-resolution mass spectrometry using negative chemical ionization have been used to detect trace levels of pyrethroid metabolites, which can be derived from compounds like this compound, in human urine. [] Additionally, in-syringe derivatization coupled with hollow fiber mediated liquid phase microextraction and gas chromatography with electron capture detection is another method employed for analyzing synthetic pyrethroid metabolites in water samples. []
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